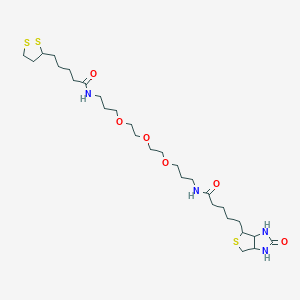

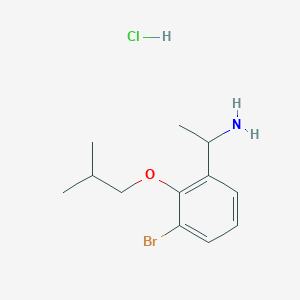

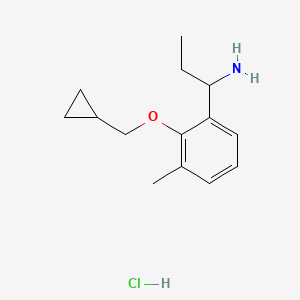

![molecular formula C10H20ClN3O B1384089 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride CAS No. 2060042-85-3](/img/structure/B1384089.png)

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis

The chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold have been studied . For instance, an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether have been reported .Scientific Research Applications

Nematicidal Activity

The derivatives of 8-azabicyclo[3.2.1]octan-3-yl have shown promising results in nematicidal activity. Specifically, compounds derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were synthesized and exhibited lethal rates of 75% against pinewood nematodes B. xylophilus and showed significant nervous curl effects. These compounds also demonstrated inhibitory activities against root-knot nematodes M. incognita with substantial effectiveness in both in vitro and test tube tests (Xu et al., 2021).

Chemical Synthesis and Pharmacological Study

The chemistry of 8-azabicyclo[3.2.1]octanes has been extensively studied, revealing diverse synthetic pathways and pharmacological potentials. For instance, the treatment of dimethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate with various agents led to the formation of different derivatives with significant implications in chemical synthesis (Baylis & Thomas, 2007).

Spectroscopic Analysis and Structural Study

Compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride were synthesized and analyzed through spectroscopic methods. The study revealed the flattened chair-envelope conformation of the hydrochlorides in solution, and pharmacological assays were conducted to evaluate 5-HT3 activity, indicating the potential of these compounds in pharmacological applications (Iriepa & Bellanato, 2011).

Neurochemical Effects

The neurochemical aspects of certain derivatives were investigated, revealing their effects on the levels of monoamines and their metabolites in brain structures of mice. For instance, a compound from the tropane group exhibited anxiolytic and antimigraine activity and affected the dopamine pathway in the frontal cortex (Naplekova et al., 2017).

properties

IUPAC Name |

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7;/h7-9,11H,3-6H2,1-2H3,(H,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZALTWWGVKGJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC2CCC(C1)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)

![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)

![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)